Comparative Cytotoxicity Profile: Tetromycin A vs. Tetromycin B
Tetromycin A demonstrates markedly lower cytotoxicity against human cancer cell lines compared to Tetromycin B. In MTT assays after 48-hour exposure, Tetromycin A exhibited IC50 values exceeding 30 μM against NCI-H460 (non-small cell lung cancer) and SW-620 (colorectal adenocarcinoma) cell lines, indicating negligible cytotoxicity at concentrations relevant for antibacterial studies [1]. In contrast, Tetromycin B showed significant cytotoxicity against HEK293T kidney cells (IC50 = 71.77 μM) and J774.1 macrophages (IC50 = 20.2 μM) . This differential cytotoxicity profile establishes Tetromycin A as a more selective antibacterial research tool with reduced confounding cytotoxic effects in cell-based assays.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 > 30 μM (NCI-H460 and SW-620 cell lines) |
| Comparator Or Baseline | Tetromycin B: IC50 = 71.77 μM (HEK293T), IC50 = 20.2 μM (J774.1 macrophages) |
| Quantified Difference | Tetromycin A shows >2-3.5 fold higher IC50 (lower cytotoxicity) than Tetromycin B in comparable human cell lines |
| Conditions | MTT assay, 48-hour exposure |
Why This Matters
Lower cytotoxicity in Tetromycin A reduces confounding effects in antibacterial mechanism-of-action studies and expands the experimental window for dose-response experiments in mammalian cell culture models.
- [1] MedChemExpress (MCE). Tetromycin A Product Datasheet: Cytotoxicity data. Accessed 2025. View Source
